molecular formula C14H24O4 B14550983 2-Cyclodecylbutanedioic acid CAS No. 61981-53-1

2-Cyclodecylbutanedioic acid

Cat. No.: B14550983
CAS No.: 61981-53-1
M. Wt: 256.34 g/mol
InChI Key: GRSNLWPEBWLZLE-UHFFFAOYSA-N
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Description

2-Cyclodecylbutanedioic acid (chemical formula: pending confirmation) is a substituted butanedioic acid derivative featuring a cyclodecyl group at the 2-position. This structural modification confers unique physicochemical properties, such as altered solubility, acidity, and steric hindrance, compared to unsubstituted butanedioic acid or its alkyl/aryl analogs.

Properties

CAS No.

61981-53-1

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

2-cyclodecylbutanedioic acid

InChI

InChI=1S/C14H24O4/c15-13(16)10-12(14(17)18)11-8-6-4-2-1-3-5-7-9-11/h11-12H,1-10H2,(H,15,16)(H,17,18)

InChI Key

GRSNLWPEBWLZLE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCCC1)C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclodecylbutanedioic acid typically involves the reaction of cyclodecyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, followed by acid hydrolysis using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Hydrogenation Reactions

Dicarboxylic acids often participate in hydrogenation under catalytic conditions. For example, 2-butynedioic acid undergoes hydrogenation with H₂ to form butanedioic acid (succinic acid) via:
2H2+C4H2O4C4H6O42\text{H}_2+\text{C}_4\text{H}_2\text{O}_4\rightarrow \text{C}_4\text{H}_6\text{O}_4

This reaction releases ΔrH=363.2±4.6kJ mol\Delta_r H^\circ =-363.2\pm 4.6\,\text{kJ mol}
in the solid phase . For 2-cyclohexylbutanedioic acid, similar pathways may exist, but steric hindrance from the cyclohexyl group could alter kinetics or thermodynamics.

Reaction ComponentValue
Enthalpy Change (ΔrH\Delta_r H^\circ
)-363.2 ± 4.6 kJ/mol
PhaseSolid
CatalystNot specified

Oxidation Catalysis

Cyclodextrin-based catalysts enhance oxidation rates in dicarboxylic acids by forming inclusion complexes . For instance:

  • β-cyclodextrin accelerates cinnamaldehyde oxidation to benzaldehyde (78% yield) .

  • Derivatives like β-cyclodextrin-chitosan polymers improve selectivity and recyclability .

While no direct studies on 2-cyclohexylbutanedioic acid exist, its cyclohexyl group may interact with hydrophobic cyclodextrin cavities, potentially enabling similar catalytic enhancements.

Biochemical Pathways

Succinic acid (butanedioic acid) participates in the tricarboxylic acid (TCA) cycle:
Succinyl CoA+NDP+PiSuccinate+CoA+NTP\text{Succinyl CoA}+\text{NDP}+\text{Pi}\rightarrow \text{Succinate}+\text{CoA}+\text{NTP}

Succinate+FADFumarate+FADH2\text{Succinate}+\text{FAD}\rightarrow \text{Fumarate}+\text{FADH}_2

Substituted analogs like 2-cyclohexylbutanedioic acid may interfere with enzymatic processes (e.g., competitive inhibition of 2-oxoglutarate-dependent dioxygenases) .

Synthetic Modifications

Cyclohexyl groups influence reaction pathways:

  • Esterification : Likely forms esters with alcohols (e.g., methyl or ethyl esters), though yields depend on steric effects.

  • Decarboxylation : Under thermal or acidic conditions, may lose CO₂ to form cyclohexylpropanoic acid derivatives.

Data Gaps and Research Needs

  • No direct studies on 2-cyclohexylbutanedioic acid were identified in the provided sources[1–10].

  • Experimental work is needed to characterize its:

    • Acid dissociation constants (pKapK_a
      )

    • Reactivity in polymerization or cross-coupling reactions

    • Biological activity in metabolic pathways

Scientific Research Applications

2-Cyclodecylbutanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclodecylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The cyclodecyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on 2-cyclodecylbutanedioic acid. However, insights can be drawn from structurally related compounds, such as 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) , to infer comparative properties.

Structural and Functional Group Analysis

  • This compound : Contains a bulky cyclodecyl substituent and two carboxylic acid groups. The cyclodecyl group likely enhances hydrophobicity and steric effects, influencing reactivity and solubility.
  • 2-Hydroxy-2,2-diphenylacetic acid (benzilic acid) : Features two phenyl groups and a hydroxyl group adjacent to the carboxylic acid. The aromatic rings contribute to rigidity and π-π interactions, while the hydroxyl group increases polarity .

Physicochemical Properties

Property This compound (Inferred) 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
Molecular Formula C₁₄H₂₄O₄ (hypothetical) C₁₄H₁₂O₃
Solubility Low water solubility (due to cyclodecyl) Moderately soluble in polar solvents (e.g., ethanol)
Acidity (pKa) ~3.0–4.5 (carboxylic acids) ~2.8–3.2 (carboxylic acid); hydroxyl pKa ~12–14
Applications Potential use in polymers or catalysts Pharmaceutical synthesis, organic rearrangements

Key Research Findings

  • Steric Effects : The cyclodecyl group in this compound may hinder nucleophilic attacks or metal coordination compared to benzilic acid’s planar phenyl groups .
  • Thermal Stability : Cycloalkyl substituents generally improve thermal stability in polymers, whereas benzilic acid’s aromatic structure aids in stabilizing charge-transfer complexes.
  • Synthetic Utility: Benzilic acid is a precursor in the benzilic acid rearrangement, while this compound could serve as a monomer for high-performance polyesters or polyamides.

Limitations of Available Evidence

For instance:

  • No experimental data (e.g., NMR, XRD) or thermodynamic properties (melting point, logP) are available for the target compound.
  • References to glycosylation engineering and glycan analysis are unrelated to dicarboxylic acid derivatives, highlighting gaps in the evidence.

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